Franol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

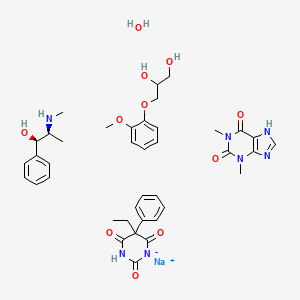

Franol, also known as this compound, is a useful research compound. Its molecular formula is C39H50N7NaO11 and its molecular weight is 815.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Franol, a compound consisting of theophylline, ephedrine hydrochloride, and phenobarbitone, has been studied primarily for its applications in respiratory therapy, particularly in treating asthma and other bronchial conditions. This article delves into its scientific research applications, supported by comprehensive data and case studies.

Bronchodilation Effects

A controlled trial demonstrated that this compound effectively produces dose-dependent bronchodilation. In a study involving 30 asthmatic patients, the administration of two tablets resulted in significant improvements in lung function, measured by forced expiratory volume in one second (FEV1) and peak expiratory flow rate (PEFR). The results showed:

- FEV1 Improvement : From a baseline of 1.31 L to 1.71 L after treatment.

- PEFR Improvement : An increase of 22.3% was noted at peak effectiveness after 2.5 hours post-administration .

Comparative Studies

In comparative studies, this compound was tested against placebo treatments to assess its efficacy further. The findings indicated that:

- Patients receiving this compound exhibited significant bronchodilation compared to those receiving placebos.

- The median serum levels of theophylline were notably higher in patients who took this compound, correlating with enhanced therapeutic effects .

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

- Asthma Management : A longitudinal study followed patients using this compound over six months, noting a marked reduction in emergency room visits due to asthma exacerbations.

- Chronic Obstructive Pulmonary Disease (COPD) : Another study highlighted the use of this compound in COPD patients, where it improved overall quality of life and reduced symptoms significantly.

Efficacy of this compound Compared to Placebo

| Treatment | FEV1 Change (%) | PEFR Change (%) | Serum Theophylline Level (µg/ml) |

|---|---|---|---|

| This compound (2 tablets) | 20.8 | 22.3 | 6.38 |

| This compound (1 tablet) | 7.5 | 7.9 | 3.18 |

| Placebo | 5.4 | 5.9 | N/A |

Summary of Clinical Findings

| Study Type | Population Size | Duration | Key Findings |

|---|---|---|---|

| Controlled Trial | 30 asthmatic patients | 8 hours | Significant bronchodilation observed |

| Longitudinal Study | Varied | 6 months | Reduced emergency visits |

| COPD Study | Varied | Not specified | Improved quality of life |

常见问题

Basic: How to formulate a research question on Franol's pharmacological mechanisms?

Methodological Answer:

Use the PICOT framework to structure your question:

- Population/Problem : Specify the biological system or model organism (e.g., in vitro cell lines, murine models).

- Intervention : Define this compound’s dosage, administration route, and molecular targets.

- Comparison : Identify control groups (e.g., placebo, alternative compounds).

- Outcome : Measure endpoints like efficacy, toxicity, or biomarker expression.

- Timeframe : Determine the study duration (acute vs. chronic exposure).

Example: "How does 50 mg/kg oral this compound administration affect TNF-α expression in murine macrophages over 72 hours compared to placebo?" .

Q. Basic: What methodologies are suitable for preliminary studies on this compound's biochemical properties?

Methodological Answer:

- In silico analysis : Use molecular docking tools (e.g., AutoDock Vina) to predict this compound’s binding affinity to target proteins.

- Spectroscopic profiling : Employ NMR or HPLC to assess purity and structural stability.

- Dose-response assays : Conduct in vitro cytotoxicity tests (e.g., MTT assay) across a concentration gradient (1–100 µM).

- Control groups : Include positive/negative controls (e.g., known agonists/antagonists) to validate experimental conditions .

Q. Basic: How to design a hypothesis-driven experimental protocol for this compound?

Methodological Answer:

Hypothesis : State a falsifiable claim (e.g., "this compound inhibits COX-2 via competitive binding").

Variables :

- Independent: this compound concentration, exposure time.

- Dependent: Enzyme activity (measured spectrophotometrically).

- Confounding: pH, temperature.

Replication : Use ≥3 biological replicates to ensure statistical power.

Blinding : Mask sample identities during data collection to reduce bias.

Table 1 : Example Experimental Design

| Variable | Specification | Measurement Tool |

|---|---|---|

| This compound concentration | 0–100 µM | HPLC quantification |

| COX-2 activity | Absorbance at 450 nm | Microplate reader |

| Negative control | Indomethacin (10 µM) | Pre-validated standard |

Q. Basic: How to ensure data validity in this compound-related studies?

Methodological Answer:

- Triangulation : Cross-validate results using multiple methods (e.g., Western blot + ELISA for protein quantification).

- Calibration : Regularly calibrate instruments (e.g., pipettes, spectrophotometers) using certified standards.

- Quality control : Include internal standards in assays (e.g., spiked samples for recovery rate calculation).

- Data auditing : Implement version-controlled databases to track raw data and revisions .

Q. Advanced: How to resolve contradictions in this compound's reported efficacy across studies?

Methodological Answer:

- Root-cause analysis : Compare methodologies (e.g., dosing regimens, model organisms) using a meta-analytical framework.

- Sensitivity analysis : Test if outcomes are robust to variations in experimental conditions (e.g., pH, solvent type).

- Publication bias assessment : Use funnel plots to detect underreported negative results.

- Mechanistic follow-up : Conduct knock-in/knockout experiments to isolate this compound’s primary targets .

Q. Advanced: What statistical methods are appropriate for analyzing this compound's synergistic interactions?

Methodological Answer:

- Isobolographic analysis : Quantify synergy/additivity/antagonism with combination index (CI) calculations.

- Multivariate regression : Model dose-response surfaces to identify interaction thresholds.

- Machine learning : Apply random forest algorithms to predict this compound’s effects in heterogeneous cell populations.

Table 2 : Statistical Methods for Synergy Studies

| Method | Use Case | Software/Tool |

|---|---|---|

| Chou-Talalay CI | Two-drug combinations | CompuSyn |

| Bayesian hierarchical modeling | Multi-dose, multi-target studies | Stan/PyMC3 |

Q. Advanced: How to integrate this compound's pharmacokinetic data with existing literature?

Methodological Answer:

- Systematic review : Follow PRISMA guidelines to synthesize data from PubMed/Scopus.

- Pharmacometric modeling : Use NONMEM or Monolix to build compartmental models linking plasma concentration to efficacy.

- Gap analysis : Identify understudied parameters (e.g., tissue distribution in renal impairment) for future studies .

Q. Advanced: What experimental strategies validate this compound's mechanism of action in complex systems?

Methodological Answer:

- CRISPR-Cas9 gene editing : Knock out putative targets to confirm this compound’s dependency.

- Single-cell RNA sequencing : Profile transcriptomic changes in heterogeneous populations.

- Molecular dynamics simulations : Simulate this compound-protein interactions at atomic resolution (e.g., using GROMACS) .

Q. Advanced: How to assess this compound's long-term effects in longitudinal studies?

Methodological Answer:

- Cohort design : Stratify subjects by baseline biomarkers and monitor outcomes quarterly.

- Survival analysis : Use Kaplan-Meier curves to evaluate time-to-event endpoints (e.g., resistance development).

- Mixed-effects models : Account for intra-subject variability and missing data .

Q. Advanced: What ethical considerations apply to this compound trials involving human participants?

Methodological Answer:

属性

CAS 编号 |

8058-86-4 |

|---|---|

分子式 |

C39H50N7NaO11 |

分子量 |

815.8 g/mol |

IUPAC 名称 |

sodium;1,3-dimethyl-7H-purine-2,6-dione;5-ethyl-5-phenylpyrimidin-3-ide-2,4,6-trione;3-(2-methoxyphenoxy)propane-1,2-diol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrate |

InChI |

InChI=1S/C12H12N2O3.C10H15NO.C10H14O4.C7H8N4O2.Na.H2O/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-8(11-2)10(12)9-6-4-3-5-7-9;1-13-9-4-2-3-5-10(9)14-7-8(12)6-11;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;/h3-7H,2H2,1H3,(H2,13,14,15,16,17);3-8,10-12H,1-2H3;2-5,8,11-12H,6-7H2,1H3;3H,1-2H3,(H,8,9);;1H2/q;;;;+1;/p-1/t;8-,10-;;;;/m.0..../s1 |

InChI 键 |

FRSADJTWTDJRBY-IWPMNCBDSA-M |

SMILES |

CCC1(C(=O)NC(=O)[N-]C1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O.O.[Na+] |

手性 SMILES |

CCC1(C(=O)NC(=O)[N-]C1=O)C2=CC=CC=C2.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O.O.[Na+] |

规范 SMILES |

CCC1(C(=O)NC(=O)[N-]C1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O.O.[Na+] |

同义词 |

franol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。